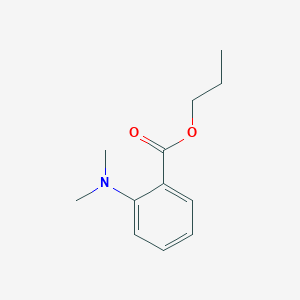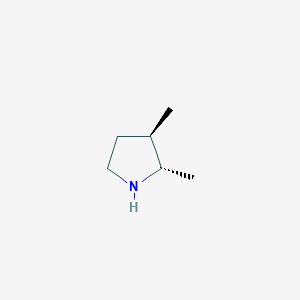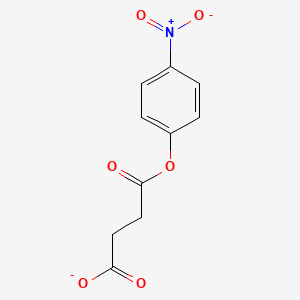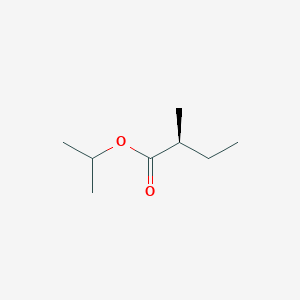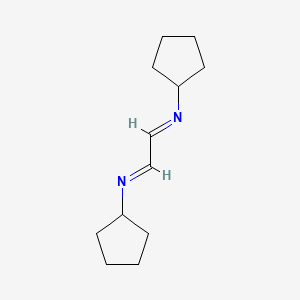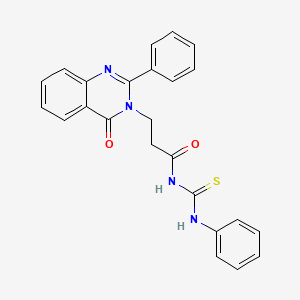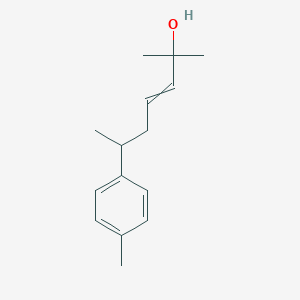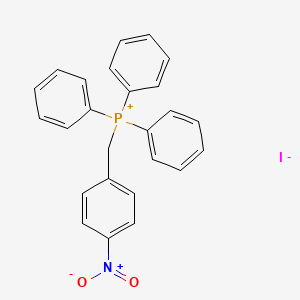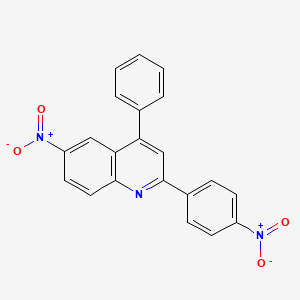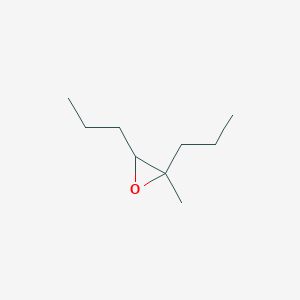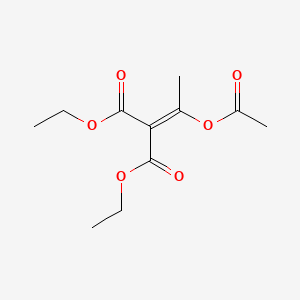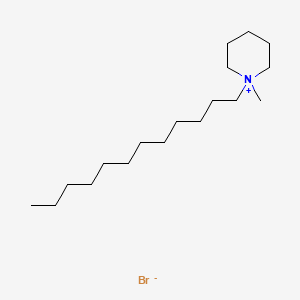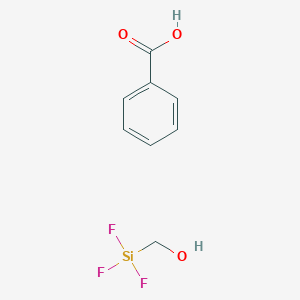
Benzoic acid--(trifluorosilyl)methanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid–(trifluorosilyl)methanol (1/1) is a unique compound that combines the properties of benzoic acid and trifluorosilyl methanol Benzoic acid is a well-known aromatic carboxylic acid, while trifluorosilyl methanol is a silicon-containing alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(trifluorosilyl)methanol (1/1) typically involves the reaction of benzoic acid with trifluorosilyl methanol under controlled conditions. One common method is to use a condensation reaction, where benzoic acid is reacted with trifluorosilyl methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzoic acid–(trifluorosilyl)methanol (1/1) may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Benzoic acid–(trifluorosilyl)methanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acid, halobenzoic acid, sulfonated benzoic acid.
科学研究应用
Benzoic acid–(trifluorosilyl)methanol (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzoic acid–(trifluorosilyl)methanol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can inhibit or activate certain biochemical pathways.
Disrupting cell membranes: This can lead to antimicrobial or antifungal effects.
Modulating gene expression: This can influence cellular processes and responses.
相似化合物的比较
Benzoic acid–(trifluorosilyl)methanol (1/1) can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trifluorosilyl methanol: A silicon-containing alcohol with unique chemical properties.
Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
4-(Trifluoromethyl)benzoic acid: A benzoic acid derivative with a trifluoromethyl group, known for its antifungal activity.
The uniqueness of benzoic acid–(trifluorosilyl)methanol (1/1) lies in its combination of benzoic acid and trifluorosilyl methanol, which imparts distinct chemical and biological properties not found in the individual components.
属性
CAS 编号 |
73303-94-3 |
|---|---|
分子式 |
C8H9F3O3Si |
分子量 |
238.23 g/mol |
IUPAC 名称 |
benzoic acid;trifluorosilylmethanol |
InChI |
InChI=1S/C7H6O2.CH3F3OSi/c8-7(9)6-4-2-1-3-5-6;2-6(3,4)1-5/h1-5H,(H,8,9);5H,1H2 |
InChI 键 |
LLCVDDNCQXCINT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C(O)[Si](F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


